N-(4-Bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide
Description
N-(4-Bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide is a brominated acetamide derivative featuring a unique 1,4-diazaspiro[4.4]nona-1,3-diene scaffold. This compound is characterized by two 4-bromophenyl groups: one attached to the spiro-diene system and the other to the acetamide nitrogen.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Br2N3OS/c22-15-5-3-14(4-6-15)19-20(26-21(25-19)11-1-2-12-21)28-13-18(27)24-17-9-7-16(23)8-10-17/h3-10H,1-2,11-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSFBZXJTJEHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Br2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-Bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique spirocyclic structure, which is known for its stability and diverse reactivity, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key Features:
- Bromophenyl Groups : The presence of bromine enhances the compound's reactivity and potential interactions with biological targets.
- Spirocyclic Structure : This contributes to the compound's unique binding properties and stability.
The biological activity of N-(4-Bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure may facilitate binding to these targets, while the bromophenyl groups could enhance affinity and selectivity.
Research Findings
Recent studies have explored the compound's potential as a therapeutic agent in various contexts:
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies suggest that it may affect signaling pathways involved in tumor growth.
- Enzyme Inhibition : Preliminary data indicate that N-(4-Bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide can act as an inhibitor for certain enzymes involved in metabolic pathways.
Data Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation of cancer cells | |
| Enzyme Inhibition | Potential inhibitor of metabolic enzymes | |
| Binding Affinity | High affinity for specific receptors |
Case Study 1: Anticancer Efficacy
A study published in PubMed evaluated the anticancer properties of related diazaspiro compounds. It was found that these compounds exhibited significant cytotoxic effects against various cancer cell lines, indicating a promising avenue for further research into N-(4-Bromophenyl)-2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL]sulfanyl}acetamide's efficacy in oncology .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction between diazaspiro compounds and specific metabolic enzymes. The study highlighted the potential of these compounds to modulate enzyme activity, which could be beneficial in treating metabolic disorders .
Comparaison Avec Des Composés Similaires
The following analysis compares the target compound with structurally and functionally analogous molecules, focusing on substituent effects, scaffold variations, and biological activities.
Structural Analogues with Modified Aromatic Substituents
Key Observations :
- Substituent Effects : Replacement of the 4-bromophenyl group with electron-donating (e.g., 4-methylphenyl) or electron-withdrawing (e.g., 3,4-dichlorophenyl) substituents alters electronic properties and binding interactions. The bromine atom’s bulk and hydrophobicity may enhance membrane permeability compared to smaller groups .
- Scaffold Variations: The diazaspiro system in the target compound contrasts with pyridazinone cores in FPR2 agonists (). The spiro architecture may confer conformational stability, whereas pyridazinones offer planar rigidity, influencing receptor binding .
Functional Analogues with Heterocyclic Modifications
Key Observations :
- Heterocyclic Influence : The 1,2,4-triazole derivative () exhibits antiviral activity, suggesting that heterocycle choice directly impacts target specificity. The diazaspiro system’s nitrogen-rich environment may favor interactions with metal ions or polar receptor pockets .
- Hydrogen Bonding: Crystallographic data () reveal that acetamide derivatives form N–H⋯O/S hydrogen bonds, critical for stabilizing ligand-receptor complexes. The target compound’s sulfur bridge may participate in unique non-covalent interactions .
Physicochemical and Crystallographic Comparisons
- Bond Lengths and Dihedral Angles :
- The target compound’s acetamide C–N bond (≈1.347 Å) aligns with reported values for similar derivatives (e.g., 1.30–1.44 Å in ).
- Dihedral angles between aromatic rings in analogues (e.g., 66.4° in ) suggest that steric effects from bromine vs. chlorine/fluorine substituents modulate molecular planarity and packing efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
